4,6-Dimethylpyridine-2-thiol

説明

Contextualization within Heterocyclic Pyridine (B92270) Chemistry

4,6-Dimethylpyridine-2-thiol is a derivative of pyridine, a fundamental six-membered aromatic heterocycle containing a single nitrogen atom. Pyridine and its derivatives are cornerstones of heterocyclic chemistry, forming the structural basis for a vast number of synthetic and naturally occurring compounds. The introduction of substituents onto the pyridine ring, such as the methyl and thiol groups in this compound, significantly modifies the electronic properties and reactivity of the parent heterocycle. These modifications allow for a wide range of chemical transformations and applications. Substituted pyridines are integral to coordination chemistry, catalysis, and the synthesis of complex organic molecules. rsc.org

Significance of Thiol Functionality in Pyridine Derivatives

The thiol (-SH) group, and its tautomeric thione (C=S) form, imparts significant chemical versatility to pyridine derivatives. ubc.ca This functionality is crucial for several reasons:

Coordination Chemistry : The presence of both sulfur and nitrogen atoms makes 2-thiopyridine derivatives excellent ligands for forming coordination complexes with various metal ions. libretexts.org These ligands can bind to metals as neutral thione molecules or as anionic thiolates, acting as chelating or bridging ligands. cdnsciencepub.com This versatility has led to their use in creating diverse metal-organic frameworks and complexes with potential catalytic or material applications. nih.gov

Tautomerism : The thione-thiol tautomerism is a defining feature. While the thiol form can be reactive, theoretical and experimental studies show that the thione form is generally the dominant and more stable tautomer for 2-pyridinethiones in both solid and solution states. ubc.ca This equilibrium is crucial as it dictates the compound's reactivity, for instance, in oxidation reactions where the thiol form may be more susceptible to forming disulfides. ubc.ca

Synthetic Utility : The thiol/thione group is a reactive handle for further synthetic modifications. It can undergo reactions like oxidation to form disulfides or sulfonic acids, and the sulfur atom can act as a nucleophile, enabling the synthesis of a wide array of S-substituted derivatives. researchgate.netresearchgate.net

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its close analogues has followed several distinct trajectories, highlighting its versatility as a molecular building block and ligand.

Coordination Chemistry : A significant area of research focuses on its role as a ligand in coordination chemistry. Studies have explored the synthesis and characterization of complexes with various transition metals, such as silver(I) and platinum(II). cdnsciencepub.comacs.org In these complexes, the compound, often in its deprotonated thiolate form, can act as a versatile N,S-chelating or bridging ligand, leading to the formation of mononuclear, binuclear, or polymeric structures. cdnsciencepub.comnih.gov The resulting metal complexes are investigated for their structural properties and potential applications in catalysis and materials science.

Organic Synthesis : The compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. Researchers have utilized the reactive thiol group to build novel S-substituted derivatives. researchgate.netresearchgate.net For instance, it has been used as a precursor to synthesize bi- and tricyclic systems containing pyrazole (B372694) and azine rings, which are then screened for biological activities. researchgate.netbenthamdirect.com

Biological and Medicinal Chemistry : There is an emergent interest in the biological properties of pyridine-thiol derivatives. Research indicates that this compound exhibits antioxidant properties and has been investigated for potential anticancer activity, showing an ability to induce apoptosis in certain cancer cell lines. These findings position the compound and its derivatives as scaffolds for the development of new therapeutic agents. amhsr.orgamhsr.org

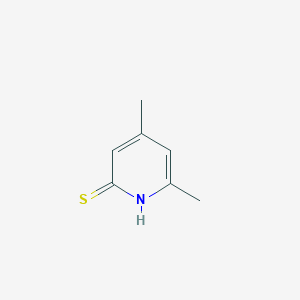

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,6-dimethyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVANSRULPRVUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578154 | |

| Record name | 4,6-Dimethylpyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54364-19-1 | |

| Record name | 4,6-Dimethylpyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 4,6 Dimethylpyridine 2 Thiol

Established Synthetic Routes to 4,6-Dimethylpyridine-2-thiol

The formation of this compound can be achieved through several strategic synthetic pathways. These methods primarily involve either the construction of the pyrimidine (B1678525) ring from acyclic precursors or the modification of a pre-existing pyrimidine scaffold.

Methods Involving Pyrimidine Ring Formation

The most common and direct approach to synthesizing substituted pyrimidine-2-thiones involves the principle of cyclocondensation. This strategy relies on the reaction between a three-carbon dielectrophilic component and a C-N-S nucleophilic component, typically thiourea (B124793) or its derivatives. Various cyclization techniques, such as [3+3], [4+2], and [5+1] heterocyclizations, have been developed to construct the 2-thioxopyrimidine core. nih.gov

For the synthesis of 4,6-disubstituted pyrimidine-2-thiones, the condensation of a 1,3-dicarbonyl compound with thiourea is a widely employed and efficient method. orgsyn.org This reaction, often catalyzed by an acid, assembles the pyrimidine ring in a single step, incorporating the desired substituents and the thiol group simultaneously.

Synthetic Pathways through Thiolation of Pyrimidine Precursors

An alternative strategy to obtain this compound involves the introduction of the sulfur functionality onto a pre-formed 4,6-dimethylpyrimidine (B31164) ring. This can be accomplished via two main routes:

Nucleophilic Substitution: Starting from a 4,6-dimethylpyrimidine bearing a suitable leaving group at the 2-position, such as a halogen (e.g., 2-chloro-4,6-dimethylpyrimidine), a nucleophilic substitution reaction with a sulfur source can be performed. Reagents like sodium hydrosulfide (B80085) or thiourea can serve as the sulfur nucleophile to displace the leaving group and install the thiol functionality. orgsyn.org

Thionation of a Carbonyl Group: If the precursor is 4,6-dimethylpyrimidin-2-one, the carbonyl oxygen can be converted to sulfur. This thionation is typically achieved using specialized reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.org Lawesson's reagent is often preferred as it allows for milder reaction conditions and generally provides higher yields of the corresponding thiocarbonyl compound. nih.govorganic-chemistry.org

Synthesis from Acetylacetone (B45752) and Thiourea

A well-established and highly effective method for the preparation of this compound is the acid-catalyzed condensation of acetylacetone (a 1,3-dicarbonyl compound) with thiourea. researchgate.net The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695), in the presence of a strong acid like hydrochloric acid. researchgate.net This one-pot synthesis is efficient, directly yielding the hydrochloride salt of the target compound. researchgate.net

| Reactants | Catalyst | Solvent | Product |

| Acetylacetone | Hydrochloric Acid | Ethanol | 4,6-Dimethylpyrimidine-2-thiol hydrochloride |

| Thiourea |

Synthesis of S-Substituted this compound Derivatives

The thiol group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. S-alkylation and S-acylation are common strategies to introduce diverse substituents, leading to compounds with modified physicochemical properties and biological activities.

Formation of Thiosulfoesters

Thiosulfoesters, also known as thiosulfonates, are a class of sulfur-containing compounds that can be synthesized from thiols. Research has demonstrated the successful synthesis of 4,6-dimethylpyrimidine-2-yl esters of various aromatic thiosulfoacids. researchgate.net For instance, the reaction of this compound with an appropriate benzenesulfonyl chloride derivative under suitable conditions yields the corresponding S-(4,6-dimethylpyrimidin-2-yl) benzenesulfonothioate. researchgate.net This class of compounds has been noted for its potential biological activities, including anticancer properties. researchgate.net A general approach for converting thiols to their corresponding sulfonyl chlorides, which are key intermediates for thiosulfoesters, involves oxidative chlorination using reagents like a combination of H₂O₂ and SOCl₂ or N-chlorosuccinimide (NCS) with hydrochloric acid. organic-chemistry.orgorganic-chemistry.org

Construction of Bi- and Tricyclic Heterosystems Incorporating Azines and Pyrazole (B372694) Moieties

The S-substituted derivatives of this compound serve as valuable precursors for the construction of more complex, fused heterocyclic systems. Through carefully designed reaction sequences, the pyrimidine ring can be annulated with other heterocyclic moieties, such as azines and pyrazoles, to form bi- and tricyclic structures. researchgate.net

A key strategy involves introducing a reactive functional group via S-alkylation, which can then participate in a subsequent intramolecular or intermolecular cyclization reaction. For example, the reaction of this compound with 3-chloropentane-2,4-dione (B157559) yields 3-((4,6-dimethylpyrimidin-2-yl)thio)pentane-2,4-dione. This intermediate, which contains a 1,3-dicarbonyl moiety, can then undergo heterocyclization with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines to afford pyrazolylthiopyrimidines, effectively fusing a pyrazole ring to the initial structure. researchgate.net

Similarly, S-alkylation with substituted 2,4-dichloro-1,3,5-triazines or 2,4-dichloropyrimidines leads to S-azinyl-substituted derivatives. These intermediates can be further modified, for instance, by replacing the remaining chlorine atom with a hydrazino group, which can then be used to construct another fused ring, leading to complex tricyclic systems. researchgate.net

| Starting Material | Reagent(s) | Intermediate | Product Type |

| 4,6-Dimethylpyrimidine-2-thiol | 3-Chloropentane-2,4-dione | 3-((4,6-Dimethylpyrimidin-2-yl)thio)pentane-2,4-dione | Pyrazolylthiopyrimidine |

| Hydrazine hydrate | |||

| 4,6-Dimethylpyrimidine-2-thiol | 2,4-Dichloro-1,3,5-triazine | S-Azinyl-substituted pyrimidine | Fused Azine Systems |

This synthetic approach highlights the utility of this compound as a building block for creating structurally diverse and complex heterocyclic molecules. researchgate.net

Mannich Base Formation Strategies Utilizing this compound Scaffolds

The Mannich reaction, a three-component condensation, is a valuable method for synthesizing β-amino-carbonyl compounds, known as Mannich bases. This strategy has been effectively employed to create novel N-Mannich bases using scaffolds derived from the 4,6-dimethylpyridine core.

In a notable synthetic approach, a derivative of this compound, specifically 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylpyridine-3-carboxamide, serves as the starting substrate. The formation of the final N-Mannich bases is accomplished through an efficient, one-step reaction. This process involves the condensation of the starting compound with formaldehyde (B43269) and an appropriate secondary amine, such as various piperazine (B1678402) derivatives or morpholine. mdpi.com The reaction is typically conducted in ethanol at room temperature. mdpi.com This aminomethylation reaction introduces a polar aminomethyl group, which can be strategic in drug design for enhancing the hydrophilic or lipophilic properties of a molecule by selecting the appropriate amine reagent. mdpi.com

The general scheme for this synthesis begins with stirring the oxadiazole derivative and formaldehyde in ethanol, followed by the addition of the secondary amine. The mixture is then stirred for several hours at room temperature to yield the target N-Mannich base. mdpi.com

Table 1: Synthesis of N-Mannich Bases from a 4,6-Dimethylpyridine Scaffold

| Starting Compound | Amine Reagent | Resulting Mannich Base Product Number |

|---|---|---|

| 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylpyridine-3-carboxamide | Morpholine | 3 |

| 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylpyridine-3-carboxamide | 4-Methylpiperazin-1-amine | 4 |

| 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylpyridine-3-carboxamide | 4-Ethylpiperazin-1-amine | 5 |

| 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylpyridine-3-carboxamide | 4-Propylpiperazin-1-amine | 6 |

| 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylpyridine-3-carboxamide | 4-Isopropylpiperazin-1-amine | 7 |

| 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylpyridine-3-carboxamide | 4-Butylpiperazin-1-amine | 8 |

| 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylpyridine-3-carboxamide | 4-Isobutylpiperazin-1-amine | 9 |

| 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylpyridine-3-carboxamide | 4-Phenylpiperazin-1-amine | 10 |

| 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylpyridine-3-carboxamide | 4-(2-Methoxyphenyl)piperazin-1-amine | 11 |

| 4,6-dimethyl-N-[(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylpyridine-3-carboxamide | 4-(Pyridin-2-yl)piperazin-1-amine | 12 |

Exploration of Novel Synthetic Methodologies for this compound Analogues

Novel synthetic methodologies for producing analogues of this compound often focus on the reactivity of the thiol group, which readily undergoes S-alkylation. This reaction provides a straightforward route to a diverse range of 2-(alkylthio)pyridine derivatives.

S-alkylation is a prominent strategy for the derivatization of pyridine-2(1H)-thiones. The reaction typically involves treating the pyridinethione with various halogenated compounds, such as methyl iodide, ethyl chloroacetate, phenacyl chloride, or chloroacetone. nih.govscirp.org This results in the formation of the corresponding S-alkylated derivatives, effectively transforming the thione into a thioether. nih.govscirp.org

For instance, research has shown the successful alkylation of 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, a complex derivative of the core this compound structure. Depending on the specific alkylating agent and reaction conditions used, this process can yield various 2-alkylsulfanyl-4,6-dimethyl-5-pentylpyridine-3-carbonitriles. researchgate.net This demonstrates the versatility of S-alkylation in creating a library of analogues with different functional groups attached to the sulfur atom.

Another novel synthetic approach involves the oxidation of the thiol group. The reaction of compounds like 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with an oxidizing agent such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an alkaline medium can lead to a mixture of oxidation products. These products can include bis(3-cyanopyridin-2-yl)disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates, representing another class of analogues. researchgate.net

Table 2: Examples of S-Alkylation for the Synthesis of this compound Analogues

| Starting Pyridinethione Derivative | Alkylating Agent | Resulting Analogue Class | Reference |

|---|---|---|---|

| 5-Acetyl-3-cyano-6-methyl-4-(aryl)-pyridine-2(1H)-thione | Ethyl chloroacetate | S-alkylated pyridinethione | nih.gov |

| 5-Acetyl-3-cyano-6-methyl-4-(aryl)-pyridine-2(1H)-thione | Phenacyl chloride | S-alkylated pyridinethione | nih.gov |

| 5-Acetyl-3-cyano-6-methyl-4-(aryl)-pyridine-2(1H)-thione | Chloroacetone | S-alkylated pyridinethione | nih.gov |

| 5-Acetyl-3-cyano-6-methyl-4-(aryl)-pyridine-2(1H)-thione | Chloroacetonitrile | S-alkylated pyridinethione | nih.gov |

| 5-Acetyl-3-cyano-4,6-dimethylpyridin-2(1H)-one | Methyl iodide | 2-(Methylthio)pyridine derivative | scirp.org |

| 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Various alkylating agents | 2-Alkylsulfanyl-pyridine derivative | researchgate.net |

Tautomeric Equilibrium and Structural Isomerism of 4,6 Dimethylpyridine 2 Thiol

Investigations into Thiol-Thione Tautomerism

The thiol-thione tautomerism of 2-substituted pyridines has been a subject of considerable scientific investigation, employing both computational and experimental methods like Fourier-transform infrared (FTIR) spectroscopy. acs.org For the parent compound, 2-pyridinethiol, computational studies have established that in the gas phase, the aromatic thiol tautomer is the more stable form by approximately 2.61 kcal/mol. acs.org This preference is attributed to the energetic favorability of the aromatic ring system.

However, the equilibrium dramatically shifts in solution, where the thione form is predominantly favored. acs.orgstackexchange.com This shift is largely due to the greater polarity of the thione tautomer, which possesses a large dipole moment and is stabilized by the thioamide resonance. acs.org This resonance structure, while disrupting the ring's aromaticity, creates a charge-separated state that is well-solvated by polar solvents. stackexchange.com The presence of two methyl groups on the pyridine (B92270) ring in 4,6-dimethylpyridine-2-thiol is expected to have a minor electronic influence on this fundamental equilibrium but does not alter the principal finding that the thione form dominates in condensed phases.

Further studies on related heterocyclic systems show that self-association, particularly through hydrogen bonding to form dimers, also significantly favors the thione tautomer. cdnsciencepub.comresearchgate.net The energy barrier for the conversion of one tautomer to the other is computationally predicted to be high for a single molecule, suggesting that the interconversion likely proceeds through a lower-energy pathway involving these hydrogen-bonded dimers. acs.org

Characterization of Tautomeric Forms in Different Phases (e.g., Solid State, Solution)

The characterization of the tautomeric forms of 2-mercaptopyridine (B119420) derivatives is highly dependent on the physical phase.

Solid State: In the solid state, the thione form is overwhelmingly the dominant, if not exclusive, tautomer. This is consistent with observations for the parent 2-pyridinethiol and numerous related heterocyclic thiones. The stability of the thione in the crystal lattice is enhanced by strong intermolecular interactions, such as hydrogen bonding between the N-H and C=S groups of adjacent molecules, which favors the formation of stable, ordered structures.

Solution: In solution, the equilibrium is highly sensitive to the solvent environment. cdnsciencepub.comresearchgate.netwikipedia.org

Nonpolar Solvents: In dilute solutions of nonpolar solvents like cyclohexane, the equilibrium shifts towards the thiol form. cdnsciencepub.comresearchgate.net In this environment, the less polar, aromatic thiol tautomer is more stable.

Polar Solvents: In polar solvents such as ethanol (B145695) and water, the equilibrium is driven significantly towards the more polar thione form. cdnsciencepub.comresearchgate.net These solvents effectively solvate the large dipole moment of the thione tautomer, stabilizing it relative to the thiol.

Spectroscopic studies using UV-VIS absorption are a primary tool for investigating this equilibrium in solution. The thione and thiol forms have distinct chromophores and thus different absorption spectra, allowing for the quantification of their relative concentrations under various conditions. cdnsciencepub.comresearchgate.net For instance, studies on the parent compound and its pyrimidine (B1678525) analogue show a clear shift in absorption maxima depending on solvent polarity. cdnsciencepub.comresearchgate.net

| Phase/Solvent Type | Predominant Tautomer | Primary Stabilizing Factors |

|---|---|---|

| Gas Phase | Thiol (this compound) | Aromaticity of the pyridine ring acs.org |

| Solid State | Thione (4,6-dimethylpyridin-2(1H)-thione) | Intermolecular hydrogen bonding, crystal packing forces |

| Solution (Nonpolar, e.g., Cyclohexane) | Thiol (this compound) | Lower polarity, inherent stability of the aromatic system cdnsciencepub.comresearchgate.net |

| Solution (Polar, e.g., Ethanol, Water) | Thione (4,6-dimethylpyridin-2(1H)-thione) | High dipole moment, stabilization by polar solvent molecules acs.orgcdnsciencepub.comresearchgate.net |

Influence of Tautomerism on Chemical Reactivity and Coordination Behavior

The existence of two reactive tautomers means that this compound can exhibit dual chemical reactivity. The specific tautomer that participates in a reaction is often determined by the reaction conditions and the nature of the electrophile or metal center.

Chemical Reactivity:

S-Alkylation/Acylation: Reactions with alkyl or acyl halides typically occur on the sulfur atom. While the thione is the major tautomer in solution, it can react via its minor thiol form or, more commonly, be deprotonated to form a thiolate anion. This highly nucleophilic anion readily attacks electrophiles, leading to the formation of S-substituted products. nih.gov

Oxidation: The thiol tautomer is susceptible to oxidation, particularly in the presence of mild oxidizing agents or even upon standing in solution exposed to air and light. cdnsciencepub.comresearchgate.netwikipedia.org This reaction leads to the formation of the corresponding disulfide, bis(4,6-dimethylpyridin-2-yl) disulfide. This process is often irreversible and can be observed spectrophotometrically over time in certain solvents. cdnsciencepub.comresearchgate.net

Coordination Behavior: In coordination chemistry, the compound typically acts as an anionic ligand after losing the proton from either the sulfur or nitrogen atom. The resulting "thiolato" ligand, (4,6-dimethylpyridine-2-thiolate), is an excellent coordinating agent for a wide range of metal ions.

Coordination Chemistry and Metalloligand Behavior of 4,6 Dimethylpyridine 2 Thiol

Ligand Design Principles for 4,6-Dimethylpyridine-2-thiol as a Chelating Agent

The design of this compound as a chelating agent is predicated on several key electronic and steric factors that influence its coordination behavior with metal ions. The pyridine-2-thiolate (B1254107) framework provides a bidentate N,S-donor set, which is adept at forming stable five-membered chelate rings with a variety of metals.

The electronic properties of the ligand are significantly influenced by the tautomeric equilibrium between the thione and thiol forms. Upon deprotonation, the resulting thiolate is a soft donor, making it particularly suitable for coordination to soft and borderline metal ions. The nitrogen atom of the pyridine (B92270) ring, being a borderline donor, can also participate in coordination, leading to chelation. The presence of two methyl groups at the 4- and 6-positions of the pyridine ring exerts a notable electronic effect. These electron-donating groups increase the electron density on the pyridine ring, enhancing the basicity and donor strength of the nitrogen atom. This, in turn, can lead to stronger metal-nitrogen bonds.

From a steric perspective, the methyl groups at the 4- and 6-positions play a crucial role in dictating the coordination geometry and the stability of the resulting metal complexes. illinois.edu These bulky groups can introduce steric hindrance, which may prevent the formation of certain coordination geometries or favor the formation of mononuclear complexes over polynuclear ones. oup.comresearchgate.net For instance, the steric bulk of the 4,6-dimethyl-substituted ligand can influence the preference for the formation of bis-chelate mononuclear complexes over dimeric structures, as observed in some platinum(II) systems. oup.comresearchgate.net The interplay between these electronic and steric effects allows for the fine-tuning of the ligand's coordination properties, making this compound a versatile building block in the design of metal complexes with specific geometries and reactivities.

Structural Characterization of Coordination Environments and Geometries in Metal Complexes

The coordination environments and geometries of metal complexes containing 4,6-dimethylpyridine-2-thiolate have been extensively studied, primarily through single-crystal X-ray diffraction. These studies have revealed a variety of structural motifs, which are summarized in the following table.

| Metal Ion | Complex | Coordination Geometry | Key Structural Features |

| Zinc(II) | tris(4,6-dimethylpyrimidine-2-thiolato)zinc(II) | Capped rectangular pyramidal | Zwitterionic complex with a ZnN2S3 chromophore. researchgate.net |

| Cadmium(II) | bis(4,6-dimethylpyrimidinium-2-thiolato)cadmium(II) chloride | Distorted tetrahedral | [CdCl2S2]2- chromophore. researchgate.netst-andrews.ac.uk |

| Cadmium(II) | [{Cd(dmpymt)2}6] | Distorted octahedral | Hexanuclear, calixarene-like structure with cis-CdS4N2 environment and N,S-bidentate, S-bridging ligands. rsc.org |

| Platinum(II) | trans-[Pt(4,6-dmpymS)2] | Square planar | Mononuclear complex. oup.comresearchgate.netresearchgate.net |

| Organotin(IV) | [Sn(CH3)2(C6H7N2S)2] | Distorted tetrahedral | SnS2C2 geometry. nih.govnih.gov |

Analysis of Zwitterionic Complex Formations Involving 4,6-Dimethylpyridine-2-thiolate

No information is available in the search results regarding the formation of zwitterionic complexes involving 4,6-dimethylpyridine-2-thiolate.

Investigation of Metal-Thiolate Interactions and Bonding Characteristics

No data is available in the search results that specifically details the metal-thiolate interactions and bonding characteristics in complexes of this compound. Consequently, no data table on this topic can be generated.

Spectroscopic and Crystallographic Characterization Techniques for 4,6 Dimethylpyridine 2 Thiol Systems

Elemental Analysis and Chromatographic Purity Assessment (Thin-Layer Chromatography)

Elemental analysis serves as a fundamental technique to determine the elemental composition of a synthesized compound, providing a crucial check on its empirical formula. This method measures the percentage by weight of elements such as carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. For instance, in a study of a derivative synthesized from the related compound 4,6-dimethylpyrimidine-2-thiol, elemental analysis was used to confirm its composition. researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 61.52 | 61.38 |

| Hydrogen (H) | 5.53 | 5.64 |

| Nitrogen (N) | 15.37 | 15.55 |

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. sigmaaldrich.commdpi.com It is a simple, rapid, and sensitive method that involves spotting the compound on a thin layer of stationary phase (such as silica (B1680970) gel) on a plate and developing it with a suitable mobile phase. sigmaaldrich.com The purity is assessed by observing the number of spots that appear after visualization; a pure compound should ideally show a single spot. In synthetic procedures, TLC is invaluable for determining the completion of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot. mdpi.com

Single-Crystal X-ray Diffraction Analysis of 4,6-Dimethylpyridine-2-thiol and its Complexes

The molecular structure of this compound has been extensively studied through its coordination complexes with various metals.

In a gold(I) complex, (4,6-Dimethylpyrimidine-2-thiolato)(triphenylphosphine)gold(I), the anionic ligand coordinates to the gold atom through its sulfur atom. researchgate.net The gold center exhibits a nearly linear geometry, defined by the sulfur and phosphorus atoms of the co-ligands. researchgate.net The Au—S bond length is 2.289 (2) Å, and the S—Au—P bond angle is 178.19 (11)°. researchgate.net

A tin(IV) complex, bis(4,6-dimethyl-pyrimidine-2-thiol-ato)dimethyl-tin(IV), features a Sn(IV) cation coordinated by two 4,6-dimethyl-pyrimidine-2-thiolate anions and two methyl groups. nih.gov The resulting coordination geometry around the tin atom is a distorted tetrahedron. nih.gov The S-Sn-S bond angles are reported as 87.70 (5)° and 88.93 (4)° for the two independent molecules present in the asymmetric unit. nih.gov

Complexation with zinc(II) results in a zwitterionic complex with an uncommon coordination of three ligands to the metal center through their thiolate groups, forming an unusual ZnS3N2 chromophore. researchgate.net

| Parameter | Value |

|---|---|

| (4,6-Dimethylpyrimidine-2-thiolato)(triphenylphosphine)gold(I) researchgate.net | |

| Formula | [Au(C6H7N2S)(C18H15P)] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8282 (17) |

| b (Å) | 11.144 (2) |

| c (Å) | 12.318 (3) |

| α (°) | 97.104 (19) |

| β (°) | 95.05 (2) |

| γ (°) | 105.15 (2) |

| Au—S Bond Length (Å) | 2.289 (2) |

| S—Au—P Bond Angle (°) | 178.19 (11) |

The solid-state packing of this compound and its complexes is governed by a variety of non-covalent interactions that dictate the final crystal architecture.

Hydrogen Bonding: Weak intermolecular hydrogen bonds are frequently observed. In the crystal structure of the aforementioned gold(I) complex, a weak C—H···N hydrogen bond is present. researchgate.net Similarly, the packing of the bis(4,6-dimethyl-pyrimidine-2-thiol-ato)dimethyl-tin(IV) complex is influenced by weak C—H⋯N hydrogen bonding. nih.gov These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

π-Stacking: This non-covalent interaction arises from the attractive forces between aromatic rings. The stabilization of π–π stacking is primarily attributed to dispersion forces. nih.gov In the crystal structure of the tris-4,6-dimethylpyrimidine-2-thiolato zinc (II) complex, π-stacking forces, in conjunction with hydrogen bonding, play a key role in stabilizing the crystal structure. researchgate.net The interplay between hydrogen bonding and π-stacking is a critical factor in molecular self-assembly, where hydrogen bonds can influence the electron density of aromatic rings and thereby affect the strength of the π–π stacking interaction. rsc.org

Weak Non-Covalent Interactions: Beyond classical hydrogen bonds and π-stacking, other weak interactions can be significant. For example, the gold(I) complex exhibits a fairly close intramolecular interaction between the gold atom and a nitrogen atom of the pyrimidine (B1678525) ligand (Au1···N42 distance of 3.154 (8) Å), which is slightly less than the sum of their van der Waals radii. researchgate.net

The combination of intermolecular forces, such as hydrogen bonding and π-stacking, leads to the formation of well-defined, higher-order supramolecular architectures in the solid state.

In the crystal structures of various pyridine (B92270) derivatives, hydrogen bonds are often responsible for creating primary structural motifs like layers or chains. For example, in a pyridine thioglucoside derivative, classical hydrogen bonds link molecules to form layers parallel to the ab plane. researchgate.net These layers are then further connected through the stacking of the pyridyl rings, which project from the layers, demonstrating a cooperative interplay between different non-covalent forces to build a three-dimensional structure. researchgate.net Similarly, C—H⋯O hydrogen bonds can link molecules into a three-dimensional network, while additional C—H⋯π interactions connect molecules to form distinct layers. nih.gov In related organotin(IV) derivatives, versatile intermolecular hydrogen bonds have been shown to generate one-dimensional (1D) ribbons and two-dimensional (2D) networks. researchgate.net These ordered arrangements highlight how specific and directional intermolecular interactions guide the self-assembly of molecules into complex and predictable solid-state architectures.

Computational and Theoretical Studies on 4,6 Dimethylpyridine 2 Thiol

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of molecules like 4,6-dimethylpyridine-2-thiol. By approximating the electron density, DFT methods can provide accurate predictions of molecular geometries, vibrational frequencies, and various electronic parameters.

Geometry Optimization and Electronic Structure Elucidation

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization procedures, often employing basis sets such as 6-311++G(d,p) with functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These theoretical structures can be compared with experimental data, for instance, from X-ray crystallography of related compounds, to validate the computational model. For pyridine (B92270) derivatives, DFT calculations have been shown to provide optimized geometrical parameters that are in good agreement with experimental data. nih.gov

Below is a table of selected, theoretically optimized geometrical parameters for a pyridine derivative, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 |

| C-N (ring) | 1.33 - 1.34 |

| C-S | 1.77 |

| C-C-C (ring) | 118 - 121 |

| C-N-C (ring) | 117 - 118 |

| N-C-S | 115 |

Note: The data in this table is illustrative for a pyridine-thiol type molecule and is based on general findings from DFT studies on related compounds.

Prediction of Spectroscopic Parameters and Vibrational Assignments

DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental spectra. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. For instance, in a study on 2-amino-4,6-dimethyl pyrimidine (B1678525), a closely related compound, DFT calculations were used to make complete vibrational assignments. nih.gov The predicted infrared and Raman spectra showed good agreement with the experimental observations. nih.gov

The vibrational modes of this compound would include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region, C-C and C=N ring stretching vibrations between 1625-1430 cm⁻¹, and C-N stretching vibrations in the 1382-1266 cm⁻¹ range. elixirpublishers.com The C-S stretching vibration is also a key characteristic band. The table below presents a selection of predicted vibrational frequencies for a substituted pyridine, demonstrating the utility of DFT in spectroscopic analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (methyl) | 2950 - 3000 |

| C=N stretch (ring) | ~1600 |

| C-C stretch (ring) | 1400 - 1580 |

| C-S stretch | 650 - 750 |

Note: This table provides representative frequency ranges for the specified vibrational modes based on DFT calculations of similar molecules.

Analysis of Molecular Electrostatic Potential (MEP), Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO)

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group, indicating these as potential sites for electrophilic interaction. The hydrogen atoms, particularly the one attached to the thiol group, would exhibit a positive potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. emerginginvestigators.org A smaller energy gap suggests higher reactivity. emerginginvestigators.org DFT calculations can accurately predict the energies of these orbitals and the resulting energy gap.

The following table summarizes key quantum chemical parameters that can be derived from HOMO and LUMO energies.

| Parameter | Definition | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Measures the electrophilic power of a molecule. |

Investigation of Reaction Mechanisms and Transition States

DFT calculations are extensively used to investigate the mechanisms of chemical reactions by mapping out the potential energy surface. pitt.edu This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, the activation energy barriers for different reaction pathways can be determined, allowing for the prediction of the most favorable mechanism.

For reactions involving this compound, such as its role as a nucleophile, DFT could be employed to model the reaction pathway. For instance, in the study of a multi-component reaction for the formation of a pyridyl-cholestane derivative, DFT calculations successfully elucidated the condensation, cyclization, and aromatization steps, identifying the rate-determining step by calculating the activation energy barriers of the transition states. nih.gov Similarly, DFT has been used to explore the endo-selectivity of Diels-Alder reactions promoted by pyridines, highlighting the role of hydrogen bonding in directing the reaction pathway. rsc.org

Time-Dependent DFT (TD-DFT) and ZINDO/S Methods for Electronic Excitation Properties

To understand the electronic absorption properties of this compound, computational methods that can describe excited electronic states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.gov It can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in an experimental UV-Vis spectrum.

The ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap for Spectroscopy) method is a semi-empirical approach that is also used to calculate electronic spectra, particularly for larger molecules where TD-DFT might be computationally expensive. While less rigorous than TD-DFT, ZINDO/S can still provide valuable qualitative insights into the electronic transitions. In some studies, ZINDO calculations have been used in conjunction with machine learning to enhance the accuracy of predicted excited state energies relative to TD-DFT results. chemrxiv.orgchemrxiv.org

Applications of Semiempirical Molecular Orbital Theory

Semiempirical molecular orbital theories, such as AM1, PM3, and MNDO, offer a computationally less demanding alternative to ab initio and DFT methods. These methods use parameters derived from experimental data to simplify the calculations. While they are generally less accurate than DFT, they can be very useful for studying large molecular systems or for performing preliminary calculations before undertaking more computationally intensive studies.

Applications of semiempirical methods in the context of molecules like this compound could include rapid geometry optimizations, calculation of electronic properties for large numbers of related compounds in screening studies, and providing initial structures for subsequent higher-level calculations. They can also be employed in molecular dynamics simulations to study the conformational behavior of molecules over time.

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and dynamics simulations are instrumental in exploring the conformational landscape and dynamic behavior of molecules. For a system involving this compound, these simulations could reveal how the molecule interacts with its environment, such as in a solvent or within a biological system.

Molecular Modeling Approaches:

| Modeling Technique | Application to this compound | Potential Insights |

| Homology Modeling | Not directly applicable as it is used for protein structure prediction. | N/A |

| Molecular Docking | Could be used to predict the binding orientation and affinity of this compound to a target protein's active site. | Identification of potential biological targets and understanding intermolecular interactions. |

| Quantum Mechanics (QM) | Can be used to accurately calculate the electronic structure, geometry, and properties of the molecule. | Detailed information on bond lengths, angles, charge distribution, and spectroscopic properties. |

| Molecular Mechanics (MM) | Employs classical force fields to model the potential energy of the system, suitable for larger systems and longer simulations. | Efficient exploration of conformational space and dynamics. |

Molecular Dynamics (MD) Simulations: MD simulations track the atomic movements of a system over time, providing a view of the molecule's dynamic nature. A simulation of this compound, potentially in an aqueous solution, could provide data on:

Solvation Effects: How water molecules arrange around the solute and the energetic contributions of these interactions.

Conformational Flexibility: The accessible range of motion for the methyl groups and the thiol group.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the thiol group, the pyridine nitrogen, and surrounding solvent molecules.

While specific research articles detailing molecular dynamics simulations solely on this compound are scarce, the general methodology is a cornerstone of computational chemistry for understanding molecular behavior.

Computational Insights into Tautomeric Equilibria and Conformational Analysis

The structure of this compound presents an interesting case for tautomerism, existing in equilibrium between the thiol and thione forms. Computational chemistry is exceptionally well-suited to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion.

Tautomeric Equilibria:

The two primary tautomers of this compound are:

Thiol form: The hydrogen atom is bonded to the sulfur atom.

Thione form (4,6-dimethyl-1H-pyridine-2-thione): The hydrogen atom is bonded to the nitrogen atom, and the C=S bond is a double bond.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the relative energies of these tautomers.

Illustrative Computational Data on Tautomeric Stability:

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Thiol | DFT/B3LYP/6-311++G(d,p) | 0.00 (Reference) | Hypothetical Value |

| Thione | DFT/B3LYP/6-311++G(d,p) | Hypothetical Value | Hypothetical Value |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from such a computational study. The actual relative energies and populations would depend on the specific computational methods and the solvent environment considered.

Conformational Analysis:

The primary sources of conformational flexibility in this compound are the rotation of the two methyl groups and the orientation of the S-H bond in the thiol tautomer.

Methyl Group Rotation: Computational methods can calculate the rotational energy barrier for the methyl groups. This is typically a low-energy process.

S-H Bond Orientation: The dihedral angle involving the S-H bond relative to the pyridine ring can be systematically varied to identify the most stable conformation. The energy profile of this rotation would reveal the global and local energy minima.

Key Parameters from Conformational Analysis:

| Conformational Feature | Computational Method | Calculated Value |

| Rotational Barrier of Methyl Groups | e.g., MP2/cc-pVTZ | Hypothetical Energy |

| Most Stable S-H Dihedral Angle | e.g., DFT/B3LYP | Hypothetical Angle |

The insights gained from these computational studies are crucial for understanding the intrinsic properties of this compound and for predicting its behavior in various chemical and biological contexts.

Applications in Catalysis and Materials Science Involving 4,6 Dimethylpyridine 2 Thiol

4,6-Dimethylpyridine-2-thiolate as Ligands in Catalytic Systems

The deprotonated form of 4,6-dimethylpyridine-2-thiol, the thiolate, acts as an effective ligand in various catalytic systems. Its ability to form stable complexes with metal ions is central to its catalytic applications, influencing the reactivity and selectivity of the metallic center.

Role in Thione-Thiol Rearrangement Reactions

This compound is subject to thione-thiol tautomerism, a form of rearrangement where a proton moves between the sulfur and nitrogen atoms. The molecule can exist in either the thione form (pyridinethione) or the thiol form (pyridinethiol). Spectroscopic studies have investigated this equilibrium for mercaptopyridines and mercaptopyrimidines. cdnsciencepub.comresearchgate.net

The equilibrium is significantly influenced by the environment. In dilute solutions with nonpolar solvents, the thiol form is predominant. cdnsciencepub.comresearchgate.net Conversely, polar solvents and self-association of the molecules shift the equilibrium significantly toward the more polar thione form. cdnsciencepub.comresearchgate.net Research has also shown that in certain solvents like ethanol (B145695), dioxane, and water, the thiol form can undergo a quantitative transformation over time into its corresponding symmetrical disulfide. cdnsciencepub.com This thione-disulfide process has been noted to be reversible in water, suggesting potential relevance in biological contexts. cdnsciencepub.com

Catalysis in Isocyanate Cyclodimerization

While research on this compound itself in this specific reaction is not available, extensive studies have been conducted on the closely related compound, 4,6-dimethylpyrimidine-2-thiol. Lanthanide(III) complexes using the thiolate of this pyrimidine (B1678525) analogue have been shown to be highly efficient catalysts for the cyclodimerization of isocyanates. researchgate.netfigshare.com

In this catalytic process, lanthanide(III) 4,6-dimethylpyrimidine-2-thionate complexes catalyze the conversion of isocyanates into substituted ureas through the elimination of carbon monoxide. researchgate.net These lanthanide thiolate complexes represent a significant example of high catalytic activity and selectivity in the cyclodimerization of isocyanates. researchgate.net The effectiveness of the catalysis is influenced by factors such as the choice of solvent, reaction temperature, and the specific rare-earth metal used in the complex. researchgate.net

Exploration as Precursors for Sulfido Cluster Formation

Pyridine-2-thiolato ligands, the parent compounds of this compound, have been successfully used in the synthesis of iron-sulfur cluster complexes. researchgate.net Specifically, a 4Fe-4S cluster complex chelated by pyridine-2-thiolato ligands has been synthesized through a ligand exchange reaction. researchgate.net This demonstrates the suitability of the pyridinethiolate scaffold for stabilizing polynuclear metal-sulfido cores.

The exploration of this compound as a precursor for such clusters is a logical extension of this work. The introduction of methyl groups at the 4 and 6 positions of the pyridine (B92270) ring would modify the electronic properties (through electron donation) and steric bulk of the ligand. These modifications could, in turn, influence the assembly, stability, and electrochemical properties of the resulting sulfido clusters, making it an area of interest for further research.

Potential in Thin Film Fabrication and Surface Modification

There is no specific information available in the scientific literature regarding the use of this compound as a precursor for thin film fabrication or for direct surface modification applications. General methods exist for modifying surfaces with thiol-containing molecules to attach nanoparticles or polymers, but the specific application of this compound has not been reported. researchgate.netdtic.milnih.gov

Supramolecular Materials Design and Self-Assembly Utilizing this compound Building Blocks

A comprehensive review of available scientific literature reveals a notable scarcity of specific research focused on the application of This compound as a primary building block in the design of supramolecular materials and the study of its self-assembly properties. While the broader field of supramolecular chemistry extensively investigates pyridine-thiol derivatives for creating complex architectures through non-covalent interactions, detailed studies and specific data for the 4,6-dimethyl substituted variant are not prominently documented.

The molecular structure of this compound, featuring a pyridine ring for potential π-π stacking and metal coordination, a thiol group capable of tautomerizing to a thione, and methyl groups influencing solubility and steric interactions, theoretically positions it as a candidate for supramolecular assembly. The thiol/thione group, in particular, can act as a hydrogen bond donor and acceptor, facilitating the formation of ordered networks.

In related compounds, such as pyridine-2-thiol (B7724439) and its derivatives, self-assembly is often driven by a combination of hydrogen bonding (e.g., N-H···S or S-H···N interactions) and coordination to metal centers. rsc.org For instance, the crystal structure of a copper(I) complex with 4,6-dimethylpyrimidine-2-thione (a closely related isomer) demonstrates the formation of dimers through intermolecular hydrogen bonding. mdpi.com Another study on a tin(IV) complex with the same pyrimidine-based ligand also highlights the role of weak C-H···N hydrogen bonds in its crystal structure. nih.gov These examples from a related compound underscore the potential for such interactions to direct supramolecular assembly.

However, without specific experimental data on the crystal structure and intermolecular interactions of this compound itself, any detailed description of its self-assembly behavior would be speculative. Research into the crystal engineering of this specific compound would be necessary to elucidate its preferred hydrogen bonding motifs, stacking arrangements, and potential to form higher-order structures. Such studies would provide the foundational data required for its rational inclusion in the design of novel supramolecular materials.

Due to the lack of specific research findings, a data table detailing research on the supramolecular applications of this compound cannot be provided at this time.

Future Research Directions and Emerging Perspectives for 4,6 Dimethylpyridine 2 Thiol

Advanced Synthesis of Novel 4,6-Dimethylpyridine-2-thiol Derivatives with Tunable Properties

Future synthetic strategies will likely focus on the creation of novel this compound derivatives with precisely controlled electronic and steric properties. This will involve the introduction of a diverse array of functional groups onto the pyridine (B92270) ring to modulate the compound's reactivity, solubility, and photophysical characteristics. For instance, the incorporation of electron-donating or electron-withdrawing groups can systematically tune the electronic properties of the molecule, which is crucial for applications in catalysis and electronic materials. nih.gov

Researchers are expected to explore multi-step synthetic routes to construct more intricate molecular architectures. This could include the synthesis of bi- and tricyclic heterosystems that incorporate the 4,6-dimethylpyrimidine-2-thiol moiety, potentially leading to compounds with unique biological activities or material properties. researchgate.netresearchgate.netbenthamdirect.comingentaconnect.com The development of efficient, one-pot synthesis methodologies will also be a priority to streamline the production of these complex molecules. rsc.org

A significant area of interest will be the synthesis of derivatives that can respond to external stimuli, such as light or pH changes. This could lead to the development of "smart" materials and sensors. For example, the incorporation of photochromic units could allow for the reversible modulation of the compound's properties with light.

Tailored Ligand Design for Specific Metal Coordination and Sensing Applications

The strong coordinating ability of the thiol group and the nitrogen atom in the pyridine ring makes this compound an excellent scaffold for the design of selective metal ion ligands. Future research will focus on creating derivatives with tailored binding pockets to achieve high selectivity for specific metal ions. This can be accomplished by introducing additional coordinating groups or by sterically hindering the binding site to favor the coordination of ions with a particular size and geometry.

A promising direction is the development of fluorescent chemosensors. By attaching a fluorophore to the this compound backbone, the binding of a metal ion can induce a change in the fluorescence signal, allowing for sensitive and selective detection. nih.gov Researchers will likely explore different fluorophores and linker strategies to optimize the sensor's performance, including its sensitivity, selectivity, and response time. rsc.orgresearchgate.net The design of sensors for biologically and environmentally important metal ions, such as Zn2+, Hg2+, Pb2+, and Cd2+, will be a key focus. nih.govnih.govnih.govsrce.hr

The development of colorimetric sensors, which provide a visual color change upon metal ion binding, is another active area of research. mdpi.com These sensors offer a simple and cost-effective method for metal ion detection without the need for sophisticated instrumentation.

| Sensor Type | Target Ion | Principle of Detection | Potential Application |

| Fluorescent | Zn2+ | Fluorescence enhancement upon binding | Biological imaging |

| Fluorescent | Hg2+ | Fluorescence quenching or enhancement | Environmental monitoring |

| Colorimetric | Various | Visible color change | Point-of-care diagnostics |

Exploration of New Catalytic Transformations and Mechanisms

While the catalytic applications of this compound itself are not extensively documented, its structural motifs are present in ligands used in various catalytic systems. Future research will likely explore the potential of this compound and its derivatives as ligands for transition metal catalysts in a variety of organic transformations. The ability to tune the electronic and steric properties of the ligand will be crucial for optimizing catalytic activity and selectivity. nih.govrsc.org

One area of interest is the development of catalysts for cross-coupling reactions, which are fundamental transformations in organic synthesis. mdpi.com Nickel complexes with pyridine-containing ligands have shown promise in this area. mdpi.com Additionally, the thiol group can play a direct role in catalysis, for example, in thiol-ene "click" reactions or as a component of bifunctional catalysts.

Mechanistic studies will be essential to understand how these catalysts function at a molecular level. nih.govnih.gov This knowledge will enable the rational design of more efficient and selective catalysts. Techniques such as in-situ spectroscopy and computational modeling will be invaluable for elucidating reaction mechanisms.

Further Investigation of Supramolecular Assemblies and Their Functional Properties

The ability of this compound to participate in hydrogen bonding and π-stacking interactions makes it an attractive building block for the construction of supramolecular assemblies. rsc.orgnih.gov Future research will focus on understanding and controlling the self-assembly of these molecules into well-defined one-, two-, and three-dimensional structures. nih.gov

By modifying the substituents on the pyridine ring, it is possible to program the self-assembly process to generate specific architectures with desired properties. For example, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases, while the incorporation of charged groups could facilitate assembly in aqueous media.

The functional properties of these supramolecular assemblies will be a major area of investigation. Potential applications include their use as porous materials for gas storage and separation, as scaffolds for tissue engineering, or as components of molecular electronic devices. The formation of host-guest complexes, where the supramolecular assembly encapsulates a smaller molecule, could also be explored for applications in drug delivery and sensing. mdpi.com The study of hydrogen-bonding interactions in similar systems has revealed the formation of centrosymmetric dimers and further aggregation into three-dimensional polymeric structures. researchgate.net

Computational Design and Prediction of Novel this compound-based Materials and Systems

Computational modeling will play an increasingly important role in guiding the design and development of new materials and systems based on this compound. Density functional theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives before they are synthesized in the laboratory. mdpi.com

Molecular dynamics simulations can be employed to study the self-assembly of these molecules into supramolecular structures and to understand the factors that govern their stability and morphology. This will allow for the in silico design of materials with specific architectures and functions.

Computational screening of virtual libraries of this compound derivatives can be used to identify promising candidates for specific applications, such as metal ion sensing or catalysis. This approach can significantly accelerate the discovery process and reduce the experimental effort required.

Expanding the Understanding of Structure-Reactivity Relationships in Thiolated Pyrimidine (B1678525) Chemistry

A deeper understanding of the relationship between the molecular structure of thiolated pyrimidines and their chemical reactivity is crucial for the rational design of new functional molecules. Future research will focus on systematic studies that correlate changes in molecular structure with changes in properties such as pKa, redox potential, and reaction kinetics. nih.govacs.org

The influence of substituents at different positions on the pyrimidine ring on the reactivity of the thiol group will be a key area of investigation. rsc.orgrsc.org For example, the electronic effects of substituents can significantly impact the nucleophilicity of the thiol and its susceptibility to oxidation. pearson.comrsc.org The position of the thiol group on the pyridine ring (e.g., 2-thiol vs. 4-thiol) is also known to have a profound effect on reactivity. uoanbar.edu.iq

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4,6-Dimethylpyridine-2-thiol, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or thiolation of halogenated pyrimidine precursors. For example, reacting 4,6-dimethylpyrimidin-2-yl chloride with thiourea in ethanol under reflux conditions (60–80°C) yields the thiol derivative. Reaction optimization includes:

- Solvent choice : Ethanol or DMF for solubility and reactivity .

- Catalysts : Base catalysts (e.g., KOH) to deprotonate intermediates.

- Purification : Crystallization from chloroform-acetone (1:5 v/v) improves purity .

- Table 1 : Example Reaction Conditions

| Precursor | Solvent | Temperature | Yield |

|---|---|---|---|

| 2-Cl-4,6-dimethylpyrimidine | Ethanol | 80°C, 6 hr | 75% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and thiol proton resonance (δ ~3–4 ppm for methyl groups, δ ~13 ppm for -SH in DMSO-d) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related thiol-pyrimidine structures .

- FT-IR : Strong S-H stretch at 2550–2600 cm .

Q. How should this compound be handled to ensure stability and safety?

- Handling Protocol :

- Protective Equipment : Nitrile gloves (EN 374 standard), lab coat, and respirator if dust is generated .

- Storage : Ambient temperature in airtight, light-resistant containers. Avoid oxidizing agents (e.g., peroxides) .

- Decomposition Risks : Thermal degradation above 200°C releases toxic gases (e.g., SO) .

Advanced Research Questions

Q. What mechanistic role does this compound play in electrochemical reactions with catechols?

- Electrochemical Insights :

- Catalytic Behavior : Acts as a redox mediator, lowering the overpotential for catechol oxidation via thiol-disulfide interconversion .

- pH Dependence : Protonation of the pyrimidine ring at acidic pH enhances electron transfer rates .

- Experimental Design : Cyclic voltammetry in buffered solutions (pH 2–7) with a glassy carbon electrode. Include a table comparing peak potentials with/without the thiol additive.

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

- Computational Strategies :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify nucleophilic sites (e.g., sulfur lone pairs).

- Reactivity Descriptors : Fukui indices highlight nucleophilic centers; HOMO-LUMO gaps predict charge-transfer interactions .

- Case Study : Modeling SN2 reactions with methyl iodide to predict regioselectivity.

Q. What are the applications of this compound in coordination chemistry?

- Ligand Design :

- Metal Binding : Forms stable complexes with transition metals (e.g., Cu, Fe) via S and N donor atoms.

- Catalytic Activity : Pd-thiol complexes show potential in cross-coupling reactions .

- Synthesis Example : React with PdCl in ethanol to isolate [Pd(4,6-Mepymt)] (pymt = pyrimidine-2-thiolate).

Data Contradictions and Resolutions

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 65–85%) may arise from solvent purity or crystallization methods. Reproduce protocols with strict moisture control .

- Electrochemical Results : Conflicting pH effects in catechol oxidation suggest substrate-dependent behavior. Systematically vary catechol substituents to isolate thiol-mediated effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。